![molecular formula C10H14FN3 B12527565 N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine CAS No. 655251-08-4](/img/structure/B12527565.png)
N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is a synthetic organic compound that belongs to the class of guanidines. Guanidines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound features a guanidine group attached to a phenyl ring, which is further substituted with a fluoroethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a guanylating agent. For instance, the reaction of 3-(2-fluoroethyl)benzylamine with a guanylating reagent such as di(imidazole-1-yl)methanimine can yield the desired guanidine compound . This reaction typically proceeds under mild conditions and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions can be conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Biological Studies: It can serve as a tool for studying biological processes and interactions, particularly those involving guanidine-containing molecules.
Organic Synthesis: The compound can be utilized as a building block for the synthesis of more complex molecules and materials.
Materials Science: It can be incorporated into the design of novel materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to interact with various enzymes, receptors, and ion channels, modulating their activity and function. The fluoroethyl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine can be compared with other similar guanidine compounds, such as:
- N’'-{[3-(2-Chloroethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Bromoethyl)phenyl]methyl}guanidine
- N’'-{[3-(2-Methylethyl)phenyl]methyl}guanidine
These compounds share a similar guanidine core structure but differ in the substituents attached to the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and physical properties. N’'-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine is unique due to the presence of the fluoroethyl group, which can impart distinct electronic and steric effects, potentially enhancing its performance in specific applications.
属性
CAS 编号 |
655251-08-4 |
|---|---|
分子式 |
C10H14FN3 |
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-[[3-(2-fluoroethyl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C10H14FN3/c11-5-4-8-2-1-3-9(6-8)7-14-10(12)13/h1-3,6H,4-5,7H2,(H4,12,13,14) |
InChI 键 |
XRPASTVTRHYTAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CN=C(N)N)CCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


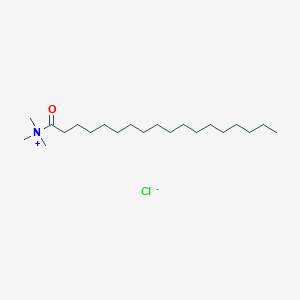
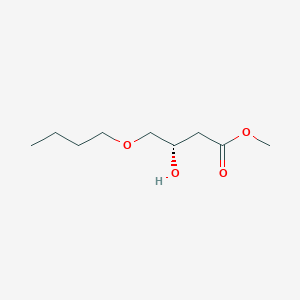

![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
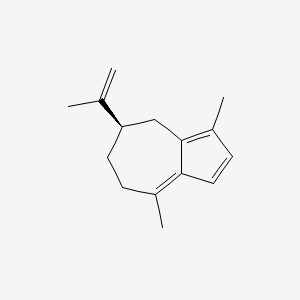
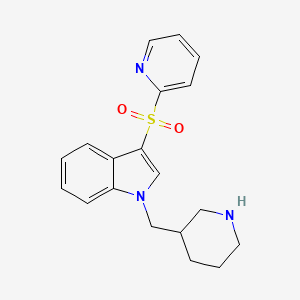
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
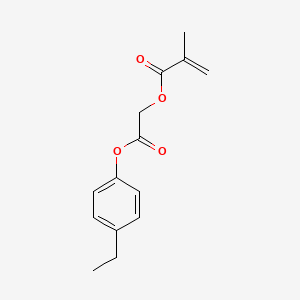

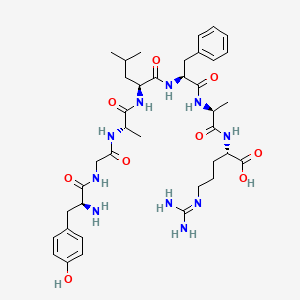
![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
